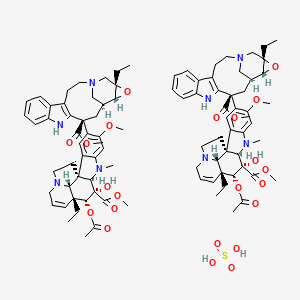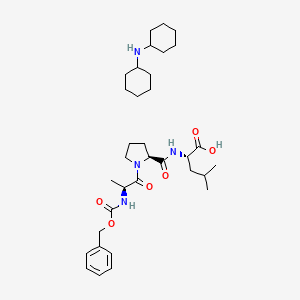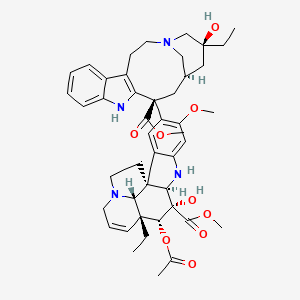![molecular formula C24H27N3O10S B1140478 (3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 288853-59-8](/img/structure/B1140478.png)
(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a metabolite of Rosiglitazone, a thiazolidinedione class drug primarily used to manage type 2 diabetes mellitus. This compound is formed through the glucuronidation of 5-Hydroxy Rosiglitazone, a process that enhances its solubility and facilitates its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves the glucuronidation of 5-Hydroxy Rosiglitazone. This reaction is catalyzed by uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of 5-Hydroxy Rosiglitazone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and enzyme concentration to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid primarily undergoes glucuronidation, a phase II metabolic reaction. This compound can also participate in other reactions such as oxidation, reduction, and substitution under specific conditions .
Common Reagents and Conditions
Glucuronidation: UDPGA, UGT enzymes, and appropriate buffers.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like halides or amines.
Major Products Formed
The major product formed from the glucuronidation of 5-Hydroxy Rosiglitazone is this compound. Other reactions may yield various oxidized, reduced, or substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study glucuronidation pathways and enzyme kinetics.
Biology: Investigated for its role in metabolic pathways and its interactions with transport proteins.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the context of diabetes treatment.
Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic disorders.
Mécanisme D'action
The mechanism of action of (3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is primarily expressed in adipose tissue, where it regulates genes involved in glucose and lipid metabolism. By activating PPARγ, this compound enhances insulin sensitivity and reduces blood glucose levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rosiglitazone: The parent compound, used to manage type 2 diabetes.
Pioglitazone: Another thiazolidinedione with similar effects on PPARγ.
Troglitazone: An older thiazolidinedione, withdrawn due to hepatotoxicity.
Uniqueness
(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its enhanced solubility and excretion profile compared to its parent compound, Rosiglitazone. This makes it a valuable metabolite for studying drug metabolism and pharmacokinetics .
Propriétés
Numéro CAS |
288853-59-8 |
|---|---|
Formule moléculaire |
C24H27N3O10S |
Poids moléculaire |
549.6 g/mol |
Nom IUPAC |
6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H27N3O10S/c1-27(8-9-35-13-4-2-12(3-5-13)10-15-21(31)26-24(34)38-15)16-7-6-14(11-25-16)36-23-19(30)17(28)18(29)20(37-23)22(32)33/h2-7,11,15,17-20,23,28-30H,8-10H2,1H3,(H,32,33)(H,26,31,34) |
Clé InChI |
QGESYIGEZXWVIN-UHFFFAOYSA-N |
SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
SMILES canonique |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonymes |
6-[6-({2-[4-(2,4-Dioxo-thiazolidin-5-ylmethyl)-phenoxy]ethyl}-methyl-amino)-pyridin-3-yloxy]-3,4,5-trihydroxy-tetrahydro-pyran-2-carboxylic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



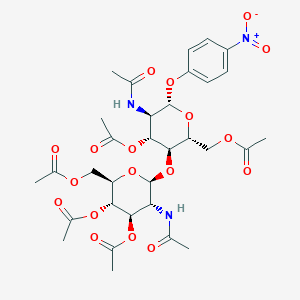
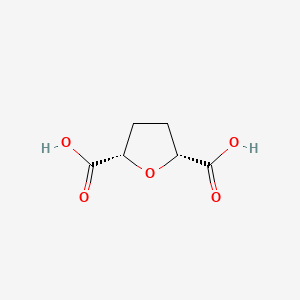
![[2-(trimethylsilylmethyl)phenyl]methyl acetate](/img/structure/B1140404.png)
![N-[(1S)-1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B1140405.png)
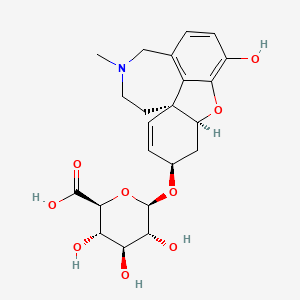

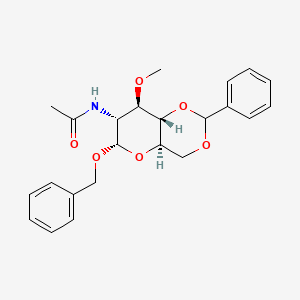
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)
![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)
